molecular formula C19H25N3O3 B2735034 N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclohexyloxamide CAS No. 898424-10-7

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclohexyloxamide

Cat. No.: B2735034
CAS No.: 898424-10-7
M. Wt: 343.427
InChI Key: NQBRJTZDUOICDV-UHFFFAOYSA-N
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Description

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclohexyloxamide is a useful research compound. Its molecular formula is C19H25N3O3 and its molecular weight is 343.427. The purity is usually 95%.
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Scientific Research Applications

Radical Cyclization to Spirocyclohexadienones

Radical cyclization processes involving aryl radicals have been employed to generate oxindoles or quinolones with spirocyclohexadienone rings. This methodology is significant for synthesizing complex molecular structures, including vasopressin inhibitors and aza-galanthamine, showcasing the chemical versatility and application in medicinal chemistry of quinoline derivatives (Felix Gonzalez-Lopez de Turiso & D. Curran, 2005).

Remote Sulfonylation of Aminoquinolines

The remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives at specific positions has been developed, utilizing sodium sulfinates as sulfide sources. This reaction is noted for its environmental friendliness and high yield, contributing to the advancement of quinoline chemistry and potentially impacting material science and pharmaceutical synthesis (Chengcai Xia et al., 2016).

Antitubercular Activity

Novel aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones have shown significant in vitro antimycobacterial activity, suggesting their potential as therapeutic agents against tuberculosis. This highlights the biological importance of quinoline derivatives in developing new antimicrobial agents (S. Kantevari et al., 2011).

DNA Methylation Inhibition

Quinoline-based derivatives have been studied for their ability to inhibit DNA methyltransferase, an enzyme critical in the epigenetic regulation of gene expression. These compounds show promise in cancer therapy by reactivating silenced genes through DNA demethylation mechanisms (Elodie Rilova et al., 2014).

Chemosensor for Zn2+ Monitoring

A quinoline derivative has been developed as an "off–on fluorescence type" chemosensor for Zn2+, capable of detecting and quantifying zinc ions in living cells and aqueous solutions. This application is crucial for environmental monitoring and biological research, demonstrating the material science potential of quinoline compounds (G. Park et al., 2015).

Properties

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclohexyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-13(23)22-11-5-6-14-9-10-16(12-17(14)22)21-19(25)18(24)20-15-7-3-2-4-8-15/h9-10,12,15H,2-8,11H2,1H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBRJTZDUOICDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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